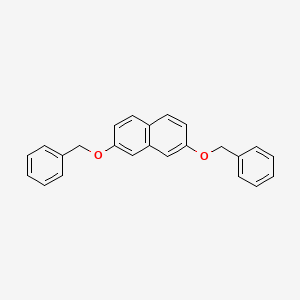

2,7-Bis(benzyloxy)naphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-bis(phenylmethoxy)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O2/c1-3-7-19(8-4-1)17-25-23-13-11-21-12-14-24(16-22(21)15-23)26-18-20-9-5-2-6-10-20/h1-16H,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDKJKZDEILDBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Molecular Architecture Confirmation

Spectroscopic techniques are pivotal in confirming the molecular structure of 2,7-Bis(benzyloxy)naphthalene by providing detailed information about its constituent atoms and their chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for 2,7-Bis(benzyloxy)naphthalene is not readily available in the provided search results, data for the related compound, 2-(benzyloxy)naphthalene, offers valuable insights. In the 1H NMR spectrum of 2-(benzyloxy)naphthalene, characteristic signals corresponding to the aromatic protons of the naphthalene (B1677914) and benzyl (B1604629) groups, as well as the methylene (B1212753) protons of the benzyl group, would be expected. spectrabase.com For instance, the chemical shifts for 2-(4-(trifluoromethoxy)benzyl)naphthalene include signals in the aromatic region (δ 7.13–7.85 ppm) and a singlet for the methylene protons (δ 4.13 ppm). rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. For ether compounds like 2,7-Bis(benzyloxy)naphthalene, characteristic C-O stretching vibrations are expected. The IR spectrum of 2-naphthol (B1666908) shows characteristic out-of-plane C-H bends for the naphthalene ring at 844, 814, and 742 cm-1. researchgate.net In a related compound, 2-naphthyl benzoate (B1203000), the IR spectrum provides information on its vibrational modes. nist.gov

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and fragmentation pattern of a compound. For 2,7-Bis(benzyloxy)naphthalene, the molecular ion peak would confirm its molecular formula. The mass spectrum of the related 2-benzylnaphthalene (B1618072) shows a top peak at m/z 218. nih.gov

| Spectroscopic Data for Related Naphthalene Derivatives | |

| Technique | Observed Features |

| 1H NMR (2-(4-(trifluoromethoxy)benzyl)naphthalene) | Aromatic protons: δ 7.13–7.85 ppm, Methylene protons: δ 4.13 ppm (singlet) rsc.org |

| IR (2-naphthol) | C-H out-of-plane bends: 844, 814, 742 cm-1 researchgate.net |

| MS (2-benzylnaphthalene) | Top peak m/z: 218 nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Dihedral Angles and Molecular Geometry

Studies on related naphthalene bis-ether compounds reveal significant details about their molecular geometry. For example, in naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, the dihedral angles between the naphthalene ring system and its pendant benzyloxy rings are 88.05 (7)° and 80.84 (7)°. iucr.orgiucr.org The dihedral angles between the benzyloxy rings and their attached phenyl rings are 49.15 (8)° and 80.78 (8)°. iucr.orgiucr.org In another case, 1-(benzyloxy)naphthalene (B127380), the dihedral angle between the naphthyl ring system and the benzyl group is 83.22 (4)°. nih.govresearchgate.net For benzyl 2-naphthyl ether, this angle is 48.71 (12)°. nih.gov These variations in dihedral angles highlight the conformational flexibility of such molecules.

| Dihedral Angles in Naphthalene Ether Derivatives | |

| Compound | Dihedral Angle (°) |

| Naphthalene-2,3-diyl bis(3-benzyloxy)benzoate (Naphthalene to benzyloxy rings) | 88.05 (7) and 80.84 (7) iucr.orgiucr.org |

| Naphthalene-2,3-diyl bis(3-benzyloxy)benzoate (Benzyloxy to phenyl rings) | 49.15 (8) and 80.78 (8) iucr.orgiucr.org |

| 1-(Benzyloxy)naphthalene | 83.22 (4) nih.govresearchgate.net |

| Benzyl 2-naphthyl ether | 48.71 (12) nih.gov |

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal packing of naphthalene derivatives is often governed by weak intermolecular forces. In the crystal structure of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, molecules are linked by weak C—H···O and C—H···π hydrogen bonds, as well as π–π stacking interactions. iucr.orgiucr.org Similarly, the crystal structure of 1-(benzyloxy)naphthalene is stabilized by C—H⋯π and π–π interactions, with a centroid–centroid distance of 3.7817 (10) Å. nih.govresearchgate.net In 2,7-Bis(prop-2-yn-1-yloxy)naphthalene, intermolecular non-classical C—H⋯O hydrogen bonds and C—H⋯π interactions are observed. nih.gov The importance of π-stacking interactions is also noted in the hydrogen atom transfer reactions of phenolic compounds. canada.ca

Advanced Applications in Functional Materials Science

Liquid Crystalline Materials and Mesophase Phenomena

Liquid crystals represent a state of matter with properties intermediate between those of conventional liquids and solid crystals. tcichemicals.comtcichemicals.com The constituent molecules possess orientational order but lack long-range positional order. tcichemicals.com Calamitic, or rod-like, liquid crystals are composed of a rigid core, flexible terminal chains, and often a linking group. researchgate.netnih.gov The molecular structure of these materials is a key determinant of their physical properties. researchgate.net

The design of calamitic liquid crystals hinges on the interplay between a rigid, aromatic core and flexible terminal groups. researchgate.netnih.gov The core unit, often composed of linearly linked aromatic rings, provides the necessary structural anisotropy for the formation of mesophases. researchgate.net The naphthalene (B1677914) moiety, with its extended aromatic system, is a desirable core for creating materials with high optical anisotropy. researchgate.net

Theoretical methods, such as density functional theory (DFT), are employed to investigate the structural and electronic properties of mesogen molecules, providing insights into their mesomorphic behavior and phase stabilities. researchgate.netmdpi.com These computational studies help in understanding the relationship between molecular structure and bulk properties, guiding the synthesis of new liquid crystalline materials with tailored characteristics. researchgate.net

The substitution pattern on the naphthalene core significantly influences the resulting mesomorphic properties. The 2,6-disubstituted naphthalene ring system, for example, has been incorporated into Schiff base-ester liquid crystals, leading to the observation of both nematic and smectic A mesophases. tandfonline.com The introduction of a 2,6-disubstituted naphthalene core in other systems has also been shown to induce high-temperature nematic phases and smectic A phases. researchgate.net

Symmetrical liquid crystals based on a 2,6-disubstituted naphthalene core with flexible 4'-alkoxybenzoate moieties have been shown to exhibit stable enantiotropic smectic A (SmA) and nematic (N) phases. lookchem.comrri.res.in In these systems, the appearance of the mesophase is independent of the length of the alkyl chain. rri.res.in The modification of the naphthalene core by altering the positions of the alkyl chains has been found to strongly favor the formation of smectic phases. lookchem.com

Terminal groups play a critical role in dictating the mesomorphic behavior of liquid crystals. growingscience.com The length and flexibility of these terminal chains influence the stability of the mesophase. researchgate.net Generally, as the length of the terminal alkyl or alkoxy chain increases, the molecules tend to adopt a more parallel arrangement, which can promote the formation of mesophases.

The introduction of a terminal benzyloxy group has been specifically studied in rod-like Schiff base liquid crystals. mdpi.comnih.gov In a series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline compounds, the presence of the terminal benzyloxy moiety, in conjunction with varying lengths of a terminal alkyloxy chain, resulted in the formation of a smectic A (SmA) phase. mdpi.comnih.gov The stability of this SmA phase was dependent on the length of the alkyloxy chain. mdpi.com The benzyloxy group, being polar, can enhance intermolecular interactions, thereby influencing the stability of the resulting mesophase.

The table below summarizes the effect of the terminal alkyloxy chain length on the mesomorphic properties of a series of liquid crystals with a terminal benzyloxy group.

| Compound | n | Phase Transitions (°C) | Enthalpy (kJ/mol) |

| I6 | 6 | Cr ↔ SmA 108.0; SmA ↔ Iso 120.0 | ΔH_Iso-SmA ~ 5.5 |

| I8 | 8 | Cr ↔ SmA 109.0; SmA ↔ Iso 115.0 | |

| I16 | 16 | Cr ↔ SmA 121.0; SmA ↔ Iso 128.0 | |

| Data sourced from a study on (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline derivatives. mdpi.com |

Discotic liquid crystals are another class of mesogenic materials, characterized by a flat, disc-like aromatic core to which several flexible side chains are attached. tandfonline.com These materials can self-assemble into columnar structures, exhibiting interesting charge transport properties. blucher.com.br The synthesis of new discotic liquid crystals often involves the use of a central aromatic core, such as benzene (B151609) or triphenylene, with various peripheral substituents. nahrainuniv.edu.iqworktribe.comresearchgate.net

While much of the research has focused on cores like triphenylene, naphthalene has also been explored as a central unit for creating new discotic mesogens. tandfonline.com The key to the formation of columnar mesophases in some of these systems appears to be the creation of a "super-disc," which consists of the central core and a quasi-macrocyclic ring of benzene rings. tandfonline.com

The synthesis of discotic liquid crystals can involve the reaction of a polyhydroxy-functionalized core, such as 1,3,5-trihydroxybenzene, with side chains like p-alkoxybenzoyl chloride. nahrainuniv.edu.iq In some cases, benzyl-terminated groups have been incorporated into the side chains of discotic liquid crystals. For instance, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives as discotic liquid crystals has utilized an alkoxybenzylbromide as a substituent. blucher.com.br

Polymeric Materials and Macromolecular Engineering

The principles of molecular design that govern the properties of small molecules like 2,7-Bis(benzyloxy)naphthalene also extend to the realm of macromolecular engineering. The incorporation of specific monomeric units into a polymer backbone can impart desirable characteristics, leading to the development of high-performance materials.

Poly(ethylene naphthalate) (PEN) is a polyester (B1180765) synthesized from the condensation of ethylene (B1197577) glycol with a naphthalene dicarboxylic acid. wikipedia.orgsuprapol.com Compared to its more common counterpart, poly(ethylene terephthalate) (PET), PEN exhibits superior properties, including enhanced strength, modulus, thermal resistance, and barrier properties against gases like oxygen. wikipedia.orgazom.comgoodfellow.com These improved characteristics are attributed to the presence of the two condensed aromatic rings of the naphthalene moiety. wikipedia.org

While the 2,6-isomer of naphthalene dicarboxylic acid is more commonly used for PEN production, the 2,7-isomer also finds application in the synthesis of high-performance polyesters. Linear aromatic polyesters comprising at least 50 mole % of a repeating unit derived from 2,7-naphthalene dicarboxylic acid have been developed. google.com

The incorporation of naphthalate moieties, including the 2,7-isomer, into copolyesters has been explored to enhance their thermal and barrier properties. For instance, copolyesters of poly(terephthalic acid-naphthalene dicarboxylic acid-ethylene glycol-neopentyl glycol) (PENTN) have been prepared. acs.org The introduction of 2,6-naphthalene dicarboxylic acid was found to linearly increase the glass transition temperature (Tg) of the resulting copolyesters. acs.org The thermal properties of polyesters containing 2,7-naphthalate moieties have also been investigated, with studies showing that the thermal degradation of poly(ethylene 2,7-naphthalate) (2,7-PETHN) occurs at slightly higher temperatures compared to PET. researchgate.net

The synthesis of these polyesters is typically achieved through melt polycondensation of a diol and a dicarboxylic acid or its derivative. nih.govnih.gov The properties of the resulting polymer can be tailored by adjusting the monomer composition and reaction conditions. nih.gov

The table below presents a comparison of some key properties of PEN and PET.

| Property | Poly(ethylene naphthalate) (PEN) | Poly(ethylene terephthalate) (PET) |

| Tensile Modulus (GPa) | 5-5.5 | Lower than PEN |

| Tensile Strength (MPa) | 200 | Similar to PEN |

| Shrinkage Temperature | Starts to shrink significantly at 190°C | Starts to shrink significantly at 150°C |

| Long-term Electrical Use (°C) | Certified for use at 155°C | Certified for use at 105/130°C |

| UV Resistance | Better than PET | Lower than PEN |

| Gas Barrier Properties | Better than PET | Lower than PEN |

| Data compiled from various sources comparing the properties of PEN and PET films. azom.com |

Conjugated Poly(2,7-naphthalene) Derivatives for Optoelectronic Applications

Conjugated polymers based on the 2,7-linked naphthalene backbone are a significant class of materials in the field of optoelectronics. The 2,7-connectivity provides a linear and rigid polymer backbone, which facilitates π-conjugation and can lead to desirable charge transport properties. Poly(2,7-naphthalene)s are noted for their potential as active layers in organic field-effect transistors (OFETs) and as gain media in distributed feedback (DFB) polymer lasers. researchgate.net The incorporation of the naphthalene unit into the main chain of polymers can result in materials with high photoluminescence quantum efficiency, making them suitable for light-emitting applications. researchgate.net

The synthesis of these polymers can be achieved through various transition metal-catalyzed cross-coupling reactions, such as Yamamoto and Suzuki couplings, which allow for the creation of well-defined polymer structures. researchgate.net For instance, derivatives of naphthalene-2,7-diol can be converted into monomers suitable for polymerization. researchgate.net The resulting polymers often exhibit strong blue photoluminescence, a desirable characteristic for display and lighting technologies. researchgate.net The specific substitution pattern on the naphthalene core, as well as the choice of co-monomers, plays a crucial role in determining the final optoelectronic properties of the material, including its emission color and charge carrier mobility.

2,7-Bis(benzyloxy)naphthalene as a Versatile Polymer Building Block

The compound 2,7-Bis(benzyloxy)naphthalene serves as a crucial building block in polymer chemistry, primarily through its precursor, 2,7-dihydroxynaphthalene (B41206). The diol can be readily converted into a variety of monomers for polymerization. The benzyloxy groups in 2,7-Bis(benzyloxy)naphthalene act as protecting groups, allowing for selective chemical transformations on other parts of the molecule before deprotection and subsequent polymerization. This synthetic flexibility is key to creating a wide array of 2,7-disubstituted naphthalene derivatives for materials science. orgsyn.org

The 2,7-dihydroxynaphthalene scaffold can be functionalized to introduce polymerizable groups, such as vinyl or methacryloyl moieties, transforming it into a photoluminescent monomer. researchgate.net These monomers can then be copolymerized with other commercial monomers like styrene (B11656) or methyl methacrylate (B99206) to tailor the properties of the final material. researchgate.net Furthermore, the diol itself can react with compounds like formaldehyde (B43269) to form resins, which are a form of polymeric material. chemicalbook.com The ability to create a diverse family of monomers from this single precursor highlights the importance of 2,7-disubstituted naphthalenes as foundational components in the synthesis of advanced polymers.

Organic Electronics and Semiconductor Design

The design of novel organic materials for electronic applications is a rapidly advancing field, with a strong focus on tuning molecular properties to achieve desired device performance. The naphthalene scaffold is a popular choice for these applications due to its inherent aromaticity and tunable electronic characteristics.

Modulation of Optoelectronic Properties through Alkoxy Functionalization

The introduction of alkoxy groups, such as the benzyloxy groups in 2,7-Bis(benzyloxy)naphthalene, is a powerful strategy for modulating the optoelectronic properties of organic molecules. These electron-donating groups can significantly influence the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net By increasing the energy of the HOMO and LUMO levels, the HOMO-LUMO gap can be narrowed, leading to a red-shift in the absorption and emission spectra of the material. researchgate.net

This ability to tune the electronic structure is critical for designing materials for specific applications. For example, in organic light-emitting diodes (OLEDs), modifying the HOMO and LUMO levels allows for better energy level alignment with other materials in the device, leading to more efficient charge injection and recombination. The steric bulk of the benzyloxy groups can also play a role in the solid-state packing of the molecules, which in turn affects intermolecular interactions and charge transport properties. In some cases, alkoxy groups can stabilize cyclophane structures through donor-acceptor interactions between arenes, further demonstrating their utility in tuning both structural and optoelectronic properties.

Principles of p-Type Molecular Semiconductor Development

The development of high-performance p-type (hole-transporting) organic semiconductors is essential for the advancement of organic electronics. Several key principles guide the design of these materials. nih.govacs.orgacs.org A primary consideration is the energy of the HOMO, which should be sufficiently high to allow for efficient injection of holes from the electrode. acs.org

Beyond the energy levels, the molecular geometry and potential for strong intermolecular π-π stacking are crucial for facilitating efficient charge transport between adjacent molecules in the solid state. acs.org The material must also possess good chemical stability under ambient operating conditions and be soluble in common organic solvents to allow for low-cost, solution-based processing for device fabrication. acs.org Finally, high thermal durability is required to withstand the temperatures involved in manufacturing processes. acs.org The design of p-type semiconductors often involves a careful balance of these electronic, structural, and processing considerations to achieve optimal performance. nih.govacs.orgacs.org

Supramolecular Chemistry and Mechanically Interlocked Systems

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The unique geometries and functional groups of molecules like 2,7-dihydroxynaphthalene make them valuable components in the construction of these intricate architectures.

Synthesis of Macrocycles via 2,7-Dihydroxynaphthalene Scaffolds

The 2,7-dihydroxynaphthalene scaffold is an excellent starting point for the synthesis of macrocycles, which are large cyclic molecules. The two hydroxyl groups provide reactive sites for forming larger structures through reactions such as etherification or condensation. For example, 2,7-dihydroxynaphthalene can react with formaldehyde to form a resin, which consists of macrocyclic and polymeric structures. chemicalbook.com

The synthesis of well-defined macrocycles often employs high-dilution principles to favor intramolecular ring-closing reactions over intermolecular polymerization. researchgate.net The rigid and linear nature of the 2,7-disubstituted naphthalene unit can be used to create macrocycles with specific shapes and cavity sizes, making them suitable for applications in molecular recognition and sensing. The synthesis often involves the protection of the hydroxyl groups (for instance, as benzyloxy ethers), followed by the construction of the macrocyclic framework and subsequent deprotection to yield the final functional macrocycle.

Host-Guest Recognition and Cation-π Interactions in Bis-Naphthalene Architectures

Host-guest chemistry, a cornerstone of supramolecular science, involves the creation of larger "host" molecules that can selectively bind smaller "guest" molecules or ions. nih.gov The electron-rich aromatic system of naphthalene makes it an excellent candidate for engaging in cation-π interactions, a powerful non-covalent force where the face of the π-system interacts favorably with a cation. psu.edursc.org

The compound 2,7-bis(benzyloxy)naphthalene serves as a crucial, protected precursor for building complex, multi-naphthalene architectures. The benzyl (B1604629) groups can be removed at a later synthetic stage to reveal reactive hydroxyl groups, which are then used to link multiple naphthalene units into macrocyclic structures. These "bis-naphthalene" or multi-naphthalene hosts create pre-organized cavities lined with electron-rich surfaces, ideal for recognizing and binding cationic guests.

Research has demonstrated the synthesis of sophisticated cage-like molecules, or "naphthocages," built from naphthalene-dicarboxylate precursors, which are themselves derived from dihydroxynaphthalenes. These cages exhibit exceptionally strong binding affinities for various cationic guests, driven by a combination of C-H···π and cation-π interactions within the host's cavity. jyu.fi The binding is so effective that guest molecules can be intercalated between the parallel naphthalene walls of the host structure. jyu.fi While these specific cages are not directly synthesized from the 2,7-isomer, the principles of their function highlight the utility of the naphthalene unit in cation recognition. Similarly, macrocycles synthesized from 2,7-dimethylnaphthalene (B47183) have been shown to form unusual, parallel urea (B33335) conformations capable of creating layered structures through hydrogen bonding. sc.edu

The interaction is not limited to simple cations. Studies on macrocycles have shown that even moieties like the pyrrole (B145914) ring of an indole (B1671886) can act as a potent π-donor, engaging in cation-π interactions within a host's cavity. researchgate.net This versatility underscores the potential for designing highly selective hosts for complex biological and chemical targets, using 2,7-disubstituted naphthalene scaffolds derived from precursors like 2,7-bis(benzyloxy)naphthalene.

| Host Architecture Type | Precursor Moiety | Guest Type | Key Interactions |

| Flexible Naphthocage | Naphthalene-dicarboxylate | Aromatic Dications (e.g., Methyl Viologen) | Cation-π, C-H···π |

| Bis-Urea Macrocycle | 2,7-Dimethylnaphthalene | Solvent (e.g., H₂O, MeOH) | Hydrogen Bonding |

| Crown Ether Analogue | Indole-containing units | Potassium (K⁺) | Cation-π (pyrrole) |

Catalysis and Ligand Design

The rigid and well-defined structure of the naphthalene skeleton makes it an excellent scaffold for designing ligands used in catalysis. 2,7-Bis(benzyloxy)naphthalene is a valuable starting material in this context, providing a stable and modifiable platform for creating highly specialized catalytic molecules.

Naphthalene Derivatives as Chiral Ligands (e.g., BINOL-type)

Axially chiral ligands are of paramount importance in asymmetric catalysis, where they guide a chemical reaction to favor the formation of one enantiomer over the other. nih.gov The most famous examples are based on the 1,1′-bi-2-naphthol (BINOL) framework, which features a chiral axis due to restricted rotation between two naphthalene rings. wikipedia.orgnih.gov

While the classic BINOL is derived from the oxidative coupling of 2-naphthol (B1666908), the 2,7-dihydroxynaphthalene scaffold, accessible from 2,7-bis(benzyloxy)naphthalene via debenzylation, is used to construct other classes of effective chiral ligands. By removing the benzyl protecting groups, the resulting hydroxyls can be functionalized to create ligands with unique steric and electronic properties. For instance, Schiff base ligands derived from 2,7-dihydroxynaphthalene-1-carbaldehyde have been synthesized and shown to be promising for the colorimetric analysis and binding of metal ions like uranium. nih.gov

Furthermore, the principles of using naphthalene-based diols extend to various catalytic applications. Ligands derived from different naphthalene isomers are employed in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes, demonstrating the tunability of the naphthalene scaffold for achieving high enantiomeric excess. clockss.org

| Ligand Class | Naphthalene Precursor | Target Reaction / Application |

| BINOL-type | 2-Naphthol | Asymmetric Oxidative Coupling |

| Schiff Base | 2,7-Dihydroxynaphthalene-1-carbaldehyde | Metal Ion Sensing (Uranium) |

| Isoquinuclidinylmethanols | β-Naphthyl aldehyde | Enantioselective Addition of Diethylzinc |

Precursors for Catalyst Synthesis

A precursor is a compound that participates in a chemical reaction that produces another compound. 2,7-Bis(benzyloxy)naphthalene is an ideal precursor for several reasons. The benzyl groups render the otherwise reactive hydroxyls inert, allowing for other chemical modifications to be performed on the naphthalene ring system without interference. researchgate.net These protecting groups can then be cleanly removed under specific conditions to reveal the 2,7-diol, which becomes the anchor point for building the final catalyst or ligand.

For example, the synthesis of complex diesters, which can have applications as liquid crystals or functional materials, often starts with a protected diol. The reaction of 2,3-dihydroxynaphthalene (B165439) with 3-benzyloxybenzoic acid illustrates a similar principle, where a diol is esterified to create a larger, functional molecule. nih.gov Applying this logic, 2,7-bis(benzyloxy)naphthalene could be deprotected and subsequently esterified or etherified to attach catalytically active groups or link to polymer supports.

Moreover, the core naphthalene structure is utilized in heterogeneous catalysis. Mesoporous beta zeolite catalysts, for example, have been studied for the benzylation of naphthalene. mdpi.com While this involves naphthalene as a substrate rather than a part of the catalyst itself, it highlights the molecule's interaction with active catalytic sites. The synthesis of catalysts often involves organic precursors to build complex frameworks, a role for which stable, functionalizable molecules like 2,7-bis(benzyloxy)naphthalene are well-suited.

| Precursor | Transformation | Resulting Product Class | Potential Application |

| 2,7-Bis(benzyloxy)naphthalene | Debenzylation, then functionalization (e.g., phosphorylation) | Chiral Phosphoric Acids / Phosphoramidites | Asymmetric Catalysis |

| 2,7-Bis(benzyloxy)naphthalene | Debenzylation, then reaction with metal precursors | Naphthalene-based Metal Complexes | Oxidation/Reduction Catalysis |

| 2,7-Bis(benzyloxy)naphthalene | Debenzylation, then polymerization | Functional Polymers | Supported Catalysts, Sensory Materials |

Theoretical and Computational Chemistry Investigations

Electronic Structure and Property Prediction using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanics, used to investigate the electronic structure of molecules. nih.gov This method allows for the calculation of various ground-state properties, including electronic band structure, density of states, and dispersion forces. researchgate.net

In the study of naphthalene (B1677914) and its derivatives, DFT calculations are employed to understand their aromaticity and reactivity. nih.gov For instance, investigations into crystalline naphthalene have utilized DFT, including van der Waals interactions (DFT-D), to achieve high precision in computing lattice parameters and cohesive energy. researchgate.net Such calculations provide insights into the total and deformation electron density, revealing how chemical bonds are formed under the influence of both intramolecular and intermolecular interactions. researchgate.net

While specific DFT studies focusing exclusively on 2,7-Bis(benzyloxy)naphthalene are not prevalent in the literature, the methodology is well-established for this class of compounds. A typical DFT analysis would involve optimizing the molecule's geometry and then computing its electronic properties. For related compounds like 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, DFT calculations at the B3LYP/6–311+G(d,p) level have been used to optimize the molecular structure and determine electronic parameters. nih.gov These studies form a basis for predicting the electronic characteristics of 2,7-Bis(benzyloxy)naphthalene.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can reveal the dynamic behavior and conformational flexibility of a compound, which are crucial for understanding its interactions in various environments.

MD simulations have been effectively used to explore the behavior of naphthalene derivatives. For example, a study on 2,6-bis(decyloxy)naphthalene integrated into a phosphatidylcholine (PC) bilayer used MD simulations to determine its position, orientation, and migration within the membrane. nih.gov The simulations showed that the naphthalene core resides in the upper acyl chain region of the bilayer, with its hydrocarbon tails directed toward the center. nih.gov This lipid-like conformation allows for high incorporation into liposomes without causing disintegration. nih.gov

Similarly, MD simulations could be applied to 2,7-Bis(benzyloxy)naphthalene to understand its conformational landscape. The benzyloxy groups attached to the naphthalene core have rotational freedom, leading to various possible conformers. MD simulations can map the energy landscape associated with these rotations, identify the most stable conformations, and study how the molecule's shape changes in different solvent environments or upon interaction with other molecules. The dihedral angle between the naphthalene ring system and the benzyl (B1604629) groups is a key parameter that would be explored in such a study, similar to analyses performed on related crystal structures. nih.govresearchgate.net

Prediction of Frontier Molecular Orbital (FMO) Energy Levels (HOMO/LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's excitability and stability. nih.govsamipubco.com

DFT is the primary method for predicting FMO energy levels. For naphthalene itself, the HOMO-LUMO gap has been calculated to be approximately 4.75 eV using DFT with an aug-cc-pVQZ basis set. samipubco.com In substituted naphthalene derivatives, the nature and position of the functional groups significantly influence the FMO energies. For example, in a study of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, DFT calculations revealed that the electron density in the HOMO is mainly located on the ester group and the phenyl benzoate (B1203000) fragment. nih.gov In contrast, the LUMO's electron density is delocalized over the naphthalene ring and the ester group. nih.gov

For 2,7-Bis(benzyloxy)naphthalene, the electron-donating nature of the benzyloxy groups is expected to raise the HOMO energy level compared to unsubstituted naphthalene, likely leading to a smaller HOMO-LUMO gap. The precise energy values can be predicted through computational analysis.

Below is a table showing representative FMO data for a related naphthalene derivative, illustrating the type of information gained from such studies.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate nih.gov | DFT/B3LYP/6–311+G(d,p) | -8.72 | -5.55 | 3.17 |

This interactive table provides data for a related compound to illustrate the typical output of FMO calculations.

Analysis of Intermolecular Interaction Energies (e.g., Dispersion, Electrostatic)

The way molecules pack in a solid state and interact in solution is governed by intermolecular forces. Computational chemistry allows for the quantification of these interaction energies, which can be broken down into components such as electrostatic, polarization, dispersion, and repulsion.

For complex aromatic systems, dispersion forces (a type of van der Waals interaction) are often the dominant stabilizing force in crystal packing. nih.gov A detailed analysis of the interaction energies was performed for naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, a compound with structural similarities to 2,7-Bis(benzyloxy)naphthalene. The study calculated the net interaction energies between molecular pairs within the crystal lattice. nih.gov

The results showed that the dispersion energy was the most significant contributor to the total interaction energy, highlighting its crucial role in the crystal's cohesion. nih.gov Similar C-H···π and π–π stacking interactions would be expected to play a major role in the crystal structure of 2,7-Bis(benzyloxy)naphthalene. nih.gov

A summary of the interaction energies calculated for naphthalene-2,3-diyl bis(3-benzyloxy)benzoate is presented in the table below.

| Interaction Energy Component | Value (kJ mol⁻¹) |

| Electrostatic (E_ele) nih.gov | -56.3 |

| Polarization (E_pol) nih.gov | -30.4 |

| Dispersion (E_dis) nih.gov | -428.6 |

| Repulsion (E_rep) nih.gov | 160.4 |

| Total (E_tot) nih.gov | -333.3 |

This interactive table presents calculated interaction energies for naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, demonstrating the breakdown of forces that stabilize the crystal structure.

Structure-Property Relationship (SPR) Computational Studies

Structure-Property Relationship (SPR) studies aim to establish a direct link between a molecule's chemical structure and its macroscopic properties. Computational methods are invaluable for SPR as they can systematically modify a molecule's structure in silico and calculate the resulting changes in its properties.

For naphthalene-based compounds, SPR studies often focus on how different substituent groups affect electronic and optical properties. For instance, the introduction of electron-donating or electron-withdrawing groups can tune the HOMO and LUMO energy levels. scispace.com This, in turn, affects the material's potential for use in organic electronics, where the energy levels must be matched with other components in a device. researchgate.net

In the context of 2,7-Bis(benzyloxy)naphthalene, computational SPR studies could explore how the length and substitution of the benzyloxy side chains influence properties like solubility, melting point, and liquid crystalline behavior. By calculating properties such as molecular electrostatic potential (MEP), dipole moment, and polarizability for a series of related structures, researchers can build predictive models. These models can guide the synthesis of new materials with desired characteristics, for example, by predicting how changes to the benzyl groups might enhance π–π stacking or alter the material's phase behavior. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of 2,7-Bis(benzyloxy)naphthalene typically involves the Williamson ether synthesis, reacting 2,7-dihydroxynaphthalene (B41206) with benzyl (B1604629) chloride in the presence of a base. chemicalbook.com While effective, future research is increasingly focused on developing more efficient and sustainable synthetic methodologies.

Key areas for development include:

Catalyst Innovation: Research into novel catalysts, potentially moving away from expensive or toxic metals, is a significant trend. anr.fr This includes exploring earth-abundant metal catalysts or even metal-free reaction conditions to improve the green credentials of the synthesis.

Process Optimization: Efforts to enhance reaction efficiency will focus on optimizing conditions to increase yields, reduce reaction times, and simplify purification processes. scitechdaily.com This could involve the use of flow chemistry or microwave-assisted synthesis to achieve better control and higher throughput.

Atom Economy and Waste Reduction: Modern synthetic strategies prioritize atom economy. researchgate.net Future routes will aim to minimize the formation of byproducts and reduce solvent usage, aligning with the principles of green chemistry. anr.fr This includes exploring direct C-H activation/functionalization methods on the naphthalene (B1677914) core, which can reduce the number of synthetic steps required. anr.fr

Rational Design of Next-Generation Naphthalene-Based Functional Materials

The rigid, planar structure of the naphthalene core in 2,7-Bis(benzyloxy)naphthalene makes it an excellent platform for designing advanced functional materials. unizar-csic.es The "benzyloxy" groups can be deprotected to yield reactive hydroxyl groups, which serve as points for further functionalization.

Future design strategies will likely focus on:

Optoelectronic Materials: By incorporating electron-donating or electron-accepting moieties onto the naphthalene scaffold, new materials for organic electronics can be developed. mdpi.com This includes materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org The 2,7-substitution pattern influences the electronic properties and solid-state packing of the resulting materials, which is a critical factor for device performance. mdpi.com

Liquid Crystals: The rod-like shape of the 2,7-disubstituted naphthalene core is conducive to the formation of liquid crystalline phases. bohrium.com By attaching appropriate mesogenic units, novel liquid crystals with specific thermal and optical properties can be designed for applications in displays and sensors.

Porous Organic Polymers: The hydroxyl groups, obtained after debenzylation, are ideal for incorporation into porous polymer networks, such as polyaminal-linked porous polymers or covalent organic frameworks (COFs). mdpi.comresearchgate.net These materials are being explored for applications in gas storage (e.g., CO2 capture) and environmental remediation. mdpi.com

Exploration of Hybrid Systems Incorporating 2,7-Bis(benzyloxy)naphthalene Moieties

Integrating the 2,7-disubstituted naphthalene unit into larger, multi-component systems is a promising avenue for creating materials with synergistic or novel properties.

Emerging opportunities in this area include:

Polymer Science: 2,7-Bis(benzyloxy)naphthalene can be converted into monomers for the synthesis of high-performance polymers. For example, poly(ester imide)s containing 2,7-naphthalenediyl units have shown excellent thermal stability and mechanical properties, making them suitable for producing flexible, transparent films. consensus.app Future work could explore incorporating this moiety into other polymer backbones to tailor properties like solubility, processability, and electronic behavior. mdpi.com

Metal-Organic Frameworks (MOFs): The hydroxylated derivative of 2,7-Bis(benzyloxy)naphthalene can serve as an organic linker for the construction of MOFs. chemrxiv.org These hybrid materials, consisting of metal ions or clusters connected by organic ligands, possess high porosity and tunable structures, making them candidates for catalysis, sensing, and gas separation. mdpi.com

Quantum Dot and Nanocrystal Hybrids: Ligands derived from naphthalene structures can be grafted onto the surface of quantum dots (QDs) to create hybrid materials. rsc.org These systems are being investigated for their unique photophysical properties, where the naphthalene-based ligand can modulate charge transfer processes at the nanoparticle surface. rsc.org

Application of Advanced Characterization Techniques for Material Performance Validation

To fully understand and optimize the materials derived from 2,7-Bis(benzyloxy)naphthalene, the application of advanced characterization techniques is essential.

Key techniques for future studies will include:

| Technique | Purpose | Information Gained |

| Spectroscopy (NMR, FT-IR) | Structural Confirmation & Purity | Confirms the successful synthesis and chemical structure of new derivatives and polymers. mdpi.comacs.org |

| X-Ray Diffraction (XRD) | Solid-State Structure Analysis | Determines the crystal packing and molecular arrangement in the solid state, which is crucial for understanding electronic properties. researchgate.netmdpi.com |

| Thermal Analysis (TGA, DSC) | Thermal Stability & Phase Transitions | Evaluates the material's stability at high temperatures and identifies phase transitions, such as glass transitions or melting points in polymers and liquid crystals. bohrium.comresearchgate.netconsensus.app |

| Microscopy (SEM, TEM, AFM) | Morphological Characterization | Visualizes the surface and bulk morphology of thin films and nanomaterials, providing insights into material processing and organization. researchgate.netnasa.gov |

| Electrochemical Analysis | Redox Properties | Measures the energy levels (HOMO/LUMO) and charge transport properties, which are critical for performance in electronic devices. mdpi.comresearchgate.net |

Systematic evaluation using these techniques is necessary to establish clear structure-property relationships, guiding the rational design of new materials. unizar-csic.esnasa.gov

Predictive Modeling and Data-Driven Approaches for Material Discovery

The vast chemical space of possible naphthalene derivatives necessitates more efficient discovery methods than traditional trial-and-error experimentation. cecam.org

Future research will increasingly leverage computational tools:

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can be used to predict the electronic and optical properties of newly designed molecules before they are synthesized. bohrium.com This allows for the pre-screening of candidates and a more focused synthetic effort.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk properties of materials, such as the self-assembly of liquid crystals or the conformation of polymers. chemrxiv.org This helps in understanding how molecular-level design translates to macroscopic behavior.

Machine Learning (ML) and AI: Data-driven approaches, including machine learning, are becoming powerful tools in materials science. acs.orgnih.gov By training models on existing data, it is possible to predict the properties of new candidate structures, accelerating the discovery of materials with desired functionalities. ijpsjournal.comarxiv.org These models can identify complex relationships between chemical structure and material performance that may not be obvious through human intuition alone. cecam.orgnih.gov

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyloxy proton signals at δ 4.9–5.2 ppm) .

- X-ray crystallography : Resolves molecular geometry; SHELX software is widely used for structure refinement (e.g., C–O bond lengths ~1.36 Å) .

- UV/Vis spectroscopy : π→π* transitions in the naphthalene core (~290 nm) are influenced by benzyloxy substituents .

In designing experiments to study the biological activity of 2,7-Bis(benzyloxy)naphthalene, what strategies mitigate confounding variables in in vitro assays?

Q. Advanced

Control groups : Include vehicle (e.g., DMSO) and positive controls (e.g., known enzyme inhibitors) .

Dose-response curves : Use at least five concentrations to distinguish specific effects from nonspecific toxicity .

Metabolic stability : Pre-incubate with liver microsomes to assess compound degradation, which may alter activity .

Blinded analysis : Assign sample IDs randomly to avoid detection bias .

How does the electronic and steric profile of 2,7-Bis(benzyloxy)naphthalene compare to other naphthalene derivatives, and what implications does this have for its reactivity?

Q. Basic

| Compound | Substituents | Electronic Effect | Steric Hindrance |

|---|---|---|---|

| 2,7-Bis(benzyloxy)naphthalene | Benzyloxy (-OBn) | Electron-donating (O–) | High (bulky benzyl groups) |

| 2,7-Dimethoxynaphthalene | Methoxy (-OMe) | Electron-donating | Moderate |

| 2,7-Difluoronaphthalene | Fluoro (-F) | Electron-withdrawing | Low |

Implications:

- Reactivity : Benzyloxy groups enhance nucleophilic aromatic substitution resistance due to steric shielding .

- Solubility : Increased lipophilicity improves membrane permeability but reduces aqueous solubility .

What are the best practices for ensuring reproducibility in the synthesis of 2,7-Bis(benzyloxy)naphthalene across different laboratory settings?

Q. Advanced

Standardized protocols : Publish detailed reaction conditions (e.g., solvent purity, stirring rate) .

Analytical validation : Use identical HPLC columns (e.g., C18 reverse-phase) and calibration standards for purity assessment .

Cross-lab validation : Share samples between labs to compare NMR/XRD data and identify batch-specific impurities .

Automation : Implement flow chemistry systems to minimize human error in stoichiometry and timing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.